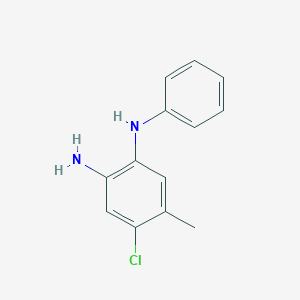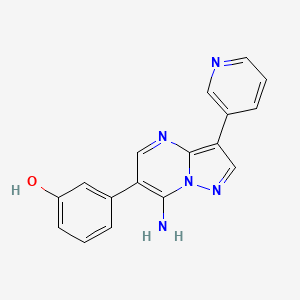
Ehp-inhibitor-2
Übersicht
Beschreibung
Ehp-inhibitor-2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme Ehp, which is known to play a crucial role in several biological processes, including cell proliferation and differentiation.
Wirkmechanismus
Ehp-inhibitor-2 works by inhibiting the activity of the enzyme Ehp, which is involved in several biological processes, including cell proliferation and differentiation. By inhibiting the activity of Ehp, Ehp-inhibitor-2 can prevent the proliferation of cancer cells, reduce inflammation in autoimmune diseases, and improve cognitive function in neurological disorders.
Biochemical and Physiological Effects:
Ehp-inhibitor-2 has several biochemical and physiological effects, including the inhibition of cell proliferation, reduction of inflammation, and improvement of cognitive function. It has also been shown to have antioxidant properties, which can help prevent oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ehp-inhibitor-2 in lab experiments is its specificity for the enzyme Ehp. This makes it a useful tool for studying the role of Ehp in various biological processes. However, one of the limitations of using Ehp-inhibitor-2 is its potential toxicity, which can affect the viability of cells in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Ehp-inhibitor-2. One possible direction is the development of more specific and potent inhibitors of Ehp, which can be used for therapeutic purposes. Another direction is the study of the potential side effects of Ehp-inhibitor-2, which can help improve its safety profile. Additionally, the study of the molecular mechanisms underlying the effects of Ehp-inhibitor-2 can provide insights into the role of Ehp in various biological processes.
Wissenschaftliche Forschungsanwendungen
Ehp-inhibitor-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. Several scientific studies have shown that Ehp-inhibitor-2 can inhibit the growth of cancer cells, reduce inflammation in autoimmune diseases, and improve cognitive function in neurological disorders.
Eigenschaften
IUPAC Name |
3-(7-amino-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-16-14(11-3-1-5-13(23)7-11)9-20-17-15(10-21-22(16)17)12-4-2-6-19-8-12/h1-10,23H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCISORSAAOABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ehp-inhibitor-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B3289776.png)

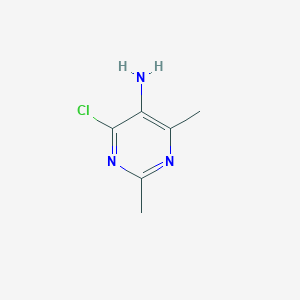
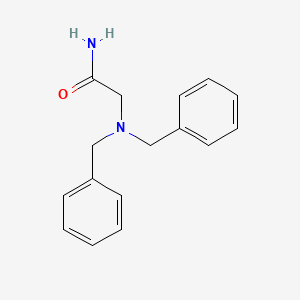
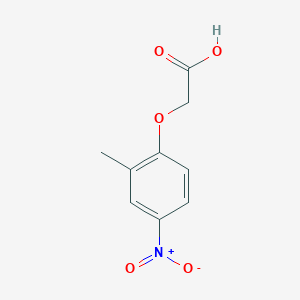
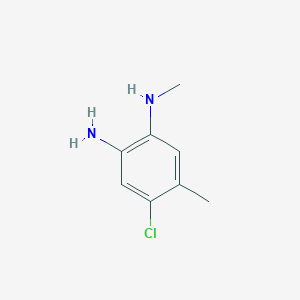
![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)
